molecular formula C8H12N4O3S2 B2764182 1-METHANESULFONYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)AZETIDINE-3-CARBOXAMIDE CAS No. 1448127-89-6

1-METHANESULFONYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2764182
CAS No.: 1448127-89-6
M. Wt: 276.33
InChI Key: WWASMQFPYSPJNP-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a novel synthetic compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule incorporates two pharmaceutically relevant heterocyclic systems: a 5-methyl-1,3,4-thiadiazole ring and an azetidine carboxamide core, linked by a methanesulfonyl group. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its diverse biological activities. Derivatives of this heterocycle have demonstrated potent effects including antimicrobial , antidepressant , anti-inflammatory , and anticancer properties . The incorporation of the azetidine ring, a saturated four-membered nitrogen heterocycle, is a common strategy in modern drug design to improve metabolic stability, influence three-dimensional structure, and fine-tune pharmacokinetic profiles. The methanesulfonyl (mesyl) group is a key functional moiety often used to modulate molecular properties and serve as a handle for further chemical synthesis. This compound is intended for use in non-human research applications only, specifically as a key intermediate or a pharmacophore for the development of new therapeutic agents. It serves as a valuable building block for constructing chemical libraries and for structure-activity relationship (SAR) studies aimed at exploring new biologically active molecules. Researchers can utilize this compound to probe various biological targets, with its structure suggesting potential for investigation in central nervous system (CNS) disorders, given that related thiadiazole derivatives have shown blood-brain barrier permeability . Strictly for research use only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3S2/c1-5-10-11-8(16-5)9-7(13)6-3-12(4-6)17(2,14)15/h6H,3-4H2,1-2H3,(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWASMQFPYSPJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-Methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N4O2S2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2\text{S}_2

This compound features a thiadiazole ring, which is often associated with various pharmacological properties.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli and Staphylococcus aureus, derivatives of thiadiazole demonstrated effective inhibition of bacterial growth. For instance, certain derivatives showed inhibition rates exceeding 50% at concentrations as low as 100 μg/mL against specific pathogens .

Anticancer Properties

Several studies have explored the anticancer potential of thiadiazole derivatives. Notably, compounds related to the 1,3,4-thiadiazole scaffold have shown cytotoxic effects against various cancer cell lines. For example, a study indicated that certain derivatives exhibited IC50 values in the range of 0.28 to 10 μg/mL against human breast cancer cell lines (MCF-7) and lung carcinoma (A549) .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μg/mL)
Compound AMCF-70.28
Compound BA5490.52
Compound CHCT1163.29

The mechanisms by which these compounds exert their biological effects are varied and complex. Some act through inhibition of key enzymes involved in cell proliferation or by inducing apoptosis in cancer cells. For instance, certain thiadiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division .

Case Studies

  • Antimicrobial Study : A series of synthesized thiadiazole derivatives were tested against Xanthomonas oryzae and Fusarium graminearum. The results indicated that some compounds displayed superior activity compared to traditional antibiotics .
  • Antitumor Activity : In a study evaluating various thiadiazole derivatives against different cancer cell lines, one compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin . This suggests potential for further development in anticancer therapies.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural formula:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O2_{2}S
  • Molecular Weight : 248.29 g/mol

The presence of the thiadiazole ring contributes to its biological activity, making it a candidate for further investigation in drug development and agrochemical formulations.

Antimicrobial Activity

1-Methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide has been investigated for its antimicrobial properties. Studies indicate that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiadiazole have shown effectiveness against various pathogens, including resistant strains of bacteria .

Anticancer Potential

Research has suggested that thiadiazole derivatives possess anticancer properties. The compound has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects. The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth factors .

Herbicide Development

The compound's unique structure allows it to interact with plant growth regulators, making it a candidate for herbicide development. Preliminary studies suggest that it could inhibit specific enzymes involved in plant metabolism, leading to effective weed control without harming crop plants .

Pest Control

In addition to herbicidal properties, this compound shows promise as an insecticide. Research indicates that compounds with similar structures can disrupt the nervous system of pests, providing a potential avenue for developing safer agricultural chemicals .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives, including this compound. Results indicated that this compound exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies conducted at a prominent research institution demonstrated that this compound significantly inhibited the proliferation of prostate cancer cells. The study highlighted its potential as a lead compound for further development in anticancer therapies .

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 1-Methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide, several types of chemical reactions could be considered:

  • Nucleophilic Substitution Reactions : The methanesulfonyl group can act as a leaving group, allowing for nucleophilic substitution reactions. This is common in compounds with sulfonyl groups attached to heterocyclic rings.

  • Ring Opening Reactions : Azetidine rings can undergo ring-opening reactions under certain conditions, such as high temperatures or in the presence of strong nucleophiles.

  • Condensation Reactions : The carboxamide group can participate in condensation reactions with other molecules, potentially forming new heterocyclic compounds.

Analytical Techniques

Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are crucial for monitoring reaction progress and confirming product formation. These methods help identify the functional groups present in the compound and assess the purity of the final product.

Research Findings and Data

While specific data on this compound is limited, related compounds have shown promising biological activities. For instance, thiadiazole derivatives exhibit antimicrobial properties . The integration of thiadiazole with other heterocyclic rings like azetidine could potentially enhance these properties.

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues and Functional Group Variations
Compound Name Core Structure Key Substituents/Functional Groups Pharmacological Notes Regulatory Status
1-Methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide Azetidine + thiadiazole Methanesulfonyl, carboxamide Potential enhanced metabolic stability Not reported in regulatory lists
Sulfamethizole Sulfanilamide + thiadiazole Sulfonamide, 5-methyl-1,3,4-thiadiazole Antimicrobial (urinary tract infections) Banned/restricted in multiple jurisdictions
N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide Acetamide + thiadiazole Acetamide Intermediate in drug synthesis No restrictions reported
N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanilamide Sulfanilamide + thiadiazole Sulfonamide Antimicrobial candidate Not widely regulated

Key Observations :

  • Methanesulfonyl vs. Sulfonamide : The methanesulfonyl group in the target compound replaces the sulfonamide moiety in Sulfamethizole. This substitution may reduce nephrotoxicity risks associated with sulfonamides while retaining sulfur-based reactivity .
  • Azetidine vs.
  • Regulatory Status : Sulfamethizole’s ban highlights the need for structural modifications to address toxicity, which the target compound’s design may circumvent .

Q & A

Basic: What synthetic strategies are effective for preparing 1-methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide?

Answer:
The synthesis involves multi-step functionalization of the 1,3,4-thiadiazole and azetidine rings. A common approach includes:

  • Step 1: Synthesis of the 5-methyl-1,3,4-thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives with acetic anhydride or acyl chlorides under reflux .
  • Step 2: Coupling the thiadiazole amine to the azetidine-3-carboxylic acid moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
  • Step 3: Methanesulfonylation of the azetidine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
    Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm purity and identity using NMR (¹H/¹³C) and HRMS .

Basic: How can structural characterization of this compound be optimized for crystallographic and spectroscopic validation?

Answer:

  • X-ray Crystallography: Use SHELX software (SHELXL/SHELXS) for structure refinement. Key parameters include high-resolution data collection (≤1.0 Å), twinning analysis for complex crystals, and hydrogen-bonding network mapping .
  • Spectroscopy:
    • NMR: Assign azetidine and thiadiazole protons using 2D experiments (COSY, HSQC). Methanesulfonyl groups show distinct singlet peaks near δ 3.0–3.5 ppm .
    • IR: Confirm sulfonamide (S=O, ~1350–1150 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) stretches .
  • Mass Spectrometry: Use HRMS-ESI to validate molecular ion peaks and isotopic patterns .

Basic: What biological activities are associated with the 1,3,4-thiadiazole and azetidine motifs in this compound?

Answer:

  • Antimicrobial Activity: The 5-methyl-1,3,4-thiadiazole moiety disrupts bacterial cell membranes via sulfhydryl group interactions, as shown in MIC assays against S. aureus and E. coli .
  • Anticancer Potential: Azetidine carboxamides inhibit kinases (e.g., EGFR) by binding to ATP pockets. Test viability via MTT assays in HeLa or MCF-7 cell lines .
  • Anti-inflammatory Effects: Methanesulfonyl groups modulate COX-2 activity. Use ELISA to quantify PGE₂ suppression in LPS-induced macrophages .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

Answer:

  • Modify Substituents:
    • Replace the 5-methyl group on the thiadiazole with bulkier tert-butyl or electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
    • Substitute the azetidine methanesulfonyl group with aryl sulfonamides to improve solubility and blood-brain barrier penetration .
  • Assay Design:
    • Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or DNA gyrase. Validate with SPR or ITC for binding kinetics .
    • Compare IC₅₀ values across analogs in dose-response assays to identify critical pharmacophores .

Advanced: How can computational methods predict metabolic stability and toxicity?

Answer:

  • Quantum Mechanics: Perform DFT calculations (B3LYP/6-31G*) to evaluate electron density around sulfonamide and carboxamide groups, predicting susceptibility to CYP450 oxidation .
  • ADMET Prediction: Use SwissADME or ADMETlab to estimate logP (target <3), aqueous solubility, and hERG channel inhibition risks .
  • Metabolite Identification: Simulate phase I/II metabolism with GLORY or Meteor Nexus. Prioritize in vitro hepatocyte assays for high-risk metabolites .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects. Use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Purity Analysis: Ensure >95% purity via HPLC-UV/ELSD. Impurities like unreacted intermediates (e.g., azetidine precursors) may skew results .
  • Target Selectivity: Profile off-target effects using kinome-wide screens (e.g., KINOMEscan) to distinguish specific vs. nonspecific activity .

Advanced: What strategies improve yield in large-scale synthesis without compromising purity?

Answer:

  • Process Optimization:
    • Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for the coupling step .
    • Use flow chemistry for methanesulfonylation to enhance reaction control and reduce byproducts .
  • Crystallization: Optimize solvent mixtures (e.g., ethanol/water) for recrystallization. Monitor crystal polymorphism via PXRD .
  • Scale-Up Risks: Conduct DSC/TGA to assess thermal stability during lyophilization or milling .

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